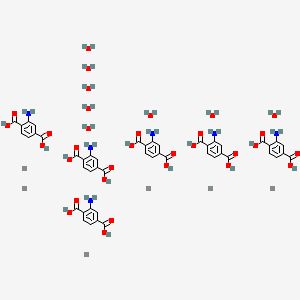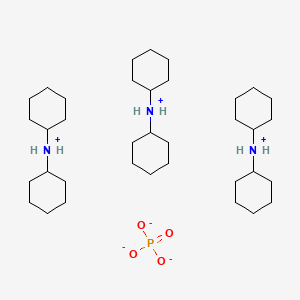![molecular formula C54H58Cl2O6 B13781343 10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate is a complex organic compound characterized by multiple tert-butyl groups and a benzo[a]xanthenylium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from commercially available precursors. The process typically includes:
Formation of the benzo[a]xanthenylium core: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of tert-butyl groups: tert-Butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the perchlorate salt: The final step involves the reaction of the intermediate compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[a]xanthenylium core.
Reduction: Reduction reactions can occur at the cyclohex-1-enylmethylene moiety.
Substitution: The tert-butyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes or pigments.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its benzo[a]xanthenylium core and tert-butyl groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
10-tert-Butyl-9H-benzo[a]xanthen-8-yl-methylene: Similar structure but lacks the perchlorate group.
tert-Butyl-4-methylphenol: Contains tert-butyl groups but has a simpler structure.
Uniqueness
The uniqueness of 10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate lies in its complex structure, which combines multiple functional groups and a benzo[a]xanthenylium core
Propiedades
Fórmula molecular |
C54H58Cl2O6 |
|---|---|
Peso molecular |
873.9 g/mol |
Nombre IUPAC |
10-tert-butyl-8-[(E)-[5-tert-butyl-3-[(E)-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-7-ium-8-ylidene)methyl]-2-chlorocyclohex-2-en-1-ylidene]methyl]-10,11-dihydro-9H-benzo[a]xanthene;perchlorate |
InChI |
InChI=1S/C54H58ClO2.ClHO4/c1-52(2,3)40-24-34(22-36-26-41(53(4,5)6)28-38-30-45-43-16-12-10-14-32(43)18-20-47(45)56-50(36)38)49(55)35(25-40)23-37-27-42(54(7,8)9)29-39-31-46-44-17-13-11-15-33(44)19-21-48(46)57-51(37)39;2-1(3,4)5/h10-23,30-31,40-42H,24-29H2,1-9H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
QUXYSWWMPSXPJK-UHFFFAOYSA-M |
SMILES isomérico |
CC(C)(C)C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2/C(=C/C5=C(/C(=C/C6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CC(C6)C(C)(C)C)/CC(C5)C(C)(C)C)Cl)/C1.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC(C)(C)C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2C(=CC5=C(C(=CC6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CC(C6)C(C)(C)C)CC(C5)C(C)(C)C)Cl)C1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
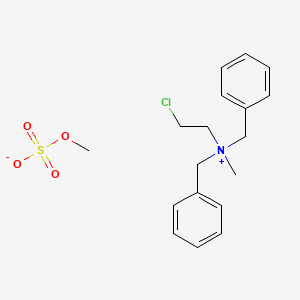
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
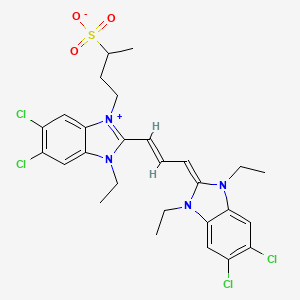
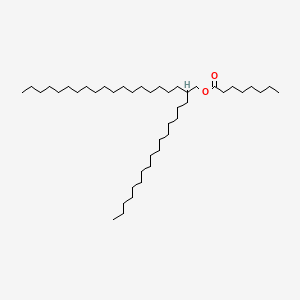
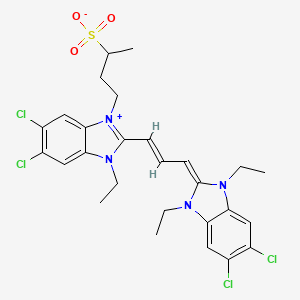
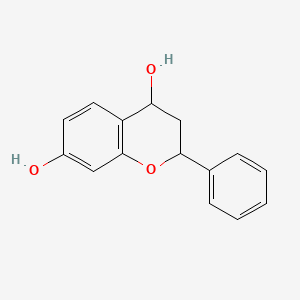

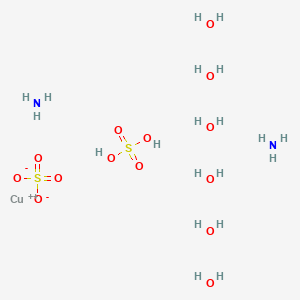
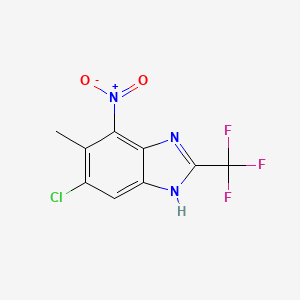

![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)
